2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
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Description
2-(2-Amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been widely used in scientific research as a tool for investigating the role of EGFR in various cellular processes.
Scientific Research Applications
Synthesis and Structural Analysis
A study described a novel route for synthesizing 2,4-diamino-5-benzylpyrimidines, which are structurally related to the compound . The synthesis involved condensation reactions and was aimed at developing new trimethoprim derivatives, showcasing the compound's relevance in medicinal chemistry and drug design Stuart et al., 1983.
Antibacterial Applications
Research has explored the antibacterial potential of pyrimidine derivatives, indicating their significance in addressing microbial resistance. By synthesizing various analogs, including those with dimethoxyphenyl groups, studies have demonstrated their effectiveness against different bacterial strains, highlighting the compound's role in developing new antibacterial agents Patel & Chikhalia, 2006.
Enzyme Inhibition and Antioxidant Properties
Compounds structurally related to the query compound have been investigated for their enzyme inhibition capabilities, particularly in the context of aldose reductase inhibitors. These studies not only underscore their potential in managing complications related to diabetes but also highlight their antioxidant activities, which are crucial for combating oxidative stress La Motta et al., 2007.
Properties
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c1-16-6-4-5-7-18(16)15-33-19-9-10-20(22(30)13-19)25-21(14-28-26(27)29-25)17-8-11-23(31-2)24(12-17)32-3/h4-14,30H,15H2,1-3H3,(H2,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKPWBJDBQDENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC(=C(C=C4)OC)OC)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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